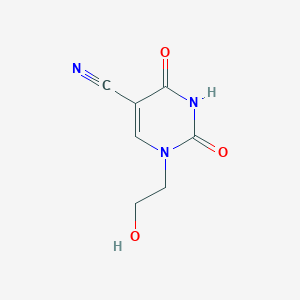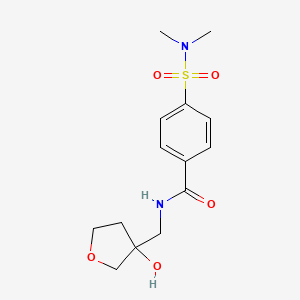
4-(N,N-dimethylsulfamoyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide, also known as DTB or DTBZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of diseases such as Parkinson's and Alzheimer's.
Scientific Research Applications
Synthesis and Potential CNS Agents Research on related compounds, such as the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives, highlights the exploration of potential central nervous system (CNS) agents. These compounds have shown significant antitetrabenazine activity, which is a characteristic of many antidepressants, suggesting their potential utility in treating CNS disorders (Martin et al., 1981).
Antimicrobial Activity The synthesis and evaluation of benzamides and sulfonamide derivatives for their antimicrobial properties are another area of interest. For example, novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying the biologically active sulfonamide moiety have been synthesized, displaying interesting antimicrobial activity against a range of bacteria and fungi (Ghorab et al., 2017).
Herbicide Research Compounds structurally similar to 4-(N,N-dimethylsulfamoyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide have also been explored for their potential as herbicides. Research dating back to 1970 on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, showed herbicidal activity on annual and perennial grasses, suggesting potential agricultural utility (Viste et al., 1970).
Enzyme Inhibition and Molecular Docking The exploration of benzamides in enzyme inhibition and molecular docking studies has led to the identification of compounds with potential therapeutic applications. For instance, novel benzenesulfonamide derivatives have been synthesized and shown to possess selective endothelin receptor-A antagonist properties, which could be useful in treating diseases related to endothelin signaling (Wu et al., 1997).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-16(2)22(19,20)12-5-3-11(4-6-12)13(17)15-9-14(18)7-8-21-10-14/h3-6,18H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSIOKICNBVAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

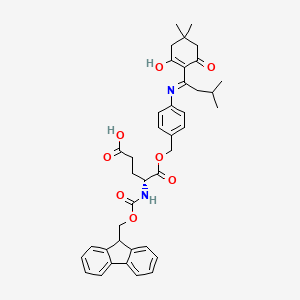



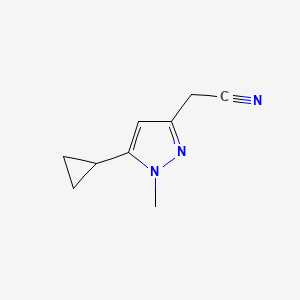
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2962714.png)
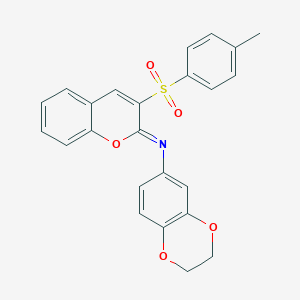
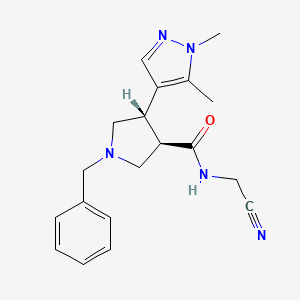


![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2962719.png)

